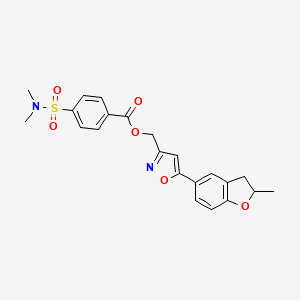
3-Methyl-4-(pyridin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(pyridin-4-yl)aniline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as 4-(4-Aminophenyl)-3-methylpyridine or M4PY. It is a yellow crystalline solid with a molecular weight of 198.25 g/mol.
Mécanisme D'action
Target of Action
Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase . These targets play crucial roles in various biochemical processes, including energy metabolism and inflammatory responses.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Based on its structural similarity to other aniline derivatives, it may be involved in pathways related to cellular signaling, inflammation, and energy metabolism .
Pharmacokinetics
Similar compounds like 4-(pyridin-4-yl)aniline have high gastrointestinal absorption and are permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown antiproliferative activity against certain cell lines , suggesting that 3-Methyl-4-(pyridin-4-yl)aniline might also have potential anticancer properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by the solvent used, and its efficacy can be influenced by the presence of other interacting molecules in the cellular environment .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-4-(pyridin-4-yl)aniline in lab experiments is its potential as a drug candidate for the treatment of cancer. However, there are also some limitations associated with its use. For example, this compound is relatively unstable and can decompose under certain conditions, which can affect the accuracy of the results obtained from lab experiments.
Orientations Futures
There are several future directions for research on 3-Methyl-4-(pyridin-4-yl)aniline. One area of interest is the development of new drug formulations that can improve the stability and efficacy of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Finally, more research is needed to explore the potential side effects and toxicity of this compound, which will be important for its safe use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-Methyl-4-(pyridin-4-yl)aniline can be achieved through various methods. One such method is the reaction between 4-chloro-3-methylpyridine and aniline in the presence of a catalyst such as copper powder. Another method involves the reaction between 4-(4-nitrophenyl)-3-methylpyridine and hydrazine hydrate, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
3-Methyl-4-(pyridin-4-yl)aniline has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the development of new drugs. This compound has been found to exhibit anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
3-methyl-4-pyridin-4-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXJJJZNTFAXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

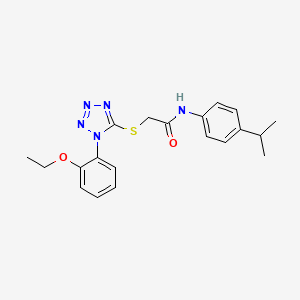
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)

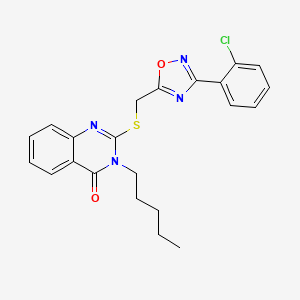
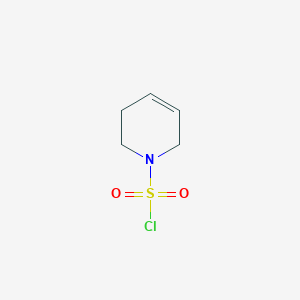
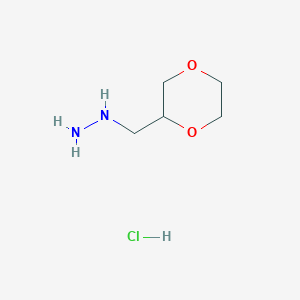
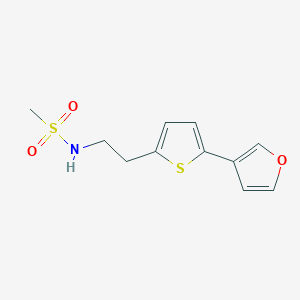
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2914394.png)
![Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate](/img/structure/B2914397.png)
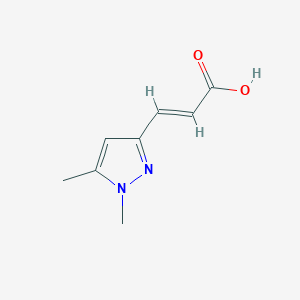
![[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B2914399.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2914400.png)

